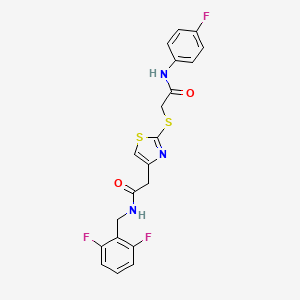

![molecular formula C16H16N4O4 B2416191 3-{1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097912-38-2](/img/structure/B2416191.png)

3-{1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

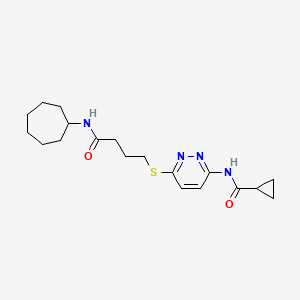

The compound “3-{1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one” is a complex organic molecule that contains several heterocyclic rings, including a pyridine ring, an oxazole ring, a pyrrolidine ring, and an oxazolidinone ring . These types of structures are often found in biologically active compounds, including drugs and natural products .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its multiple heterocyclic rings. The pyridine ring is a six-membered ring with one nitrogen atom, the oxazole ring is a five-membered ring with one nitrogen atom and one oxygen atom, the pyrrolidine ring is a five-membered ring with one nitrogen atom, and the oxazolidinone ring is a five-membered ring with one nitrogen atom and two oxygen atoms . These rings likely contribute to the compound’s chemical properties and potential biological activity .

科学的研究の応用

Synthetic Organic Chemistry

- Generation of Nonstabilized Azomethine Ylides : Heating α-amino acids with various carbonyl compounds generates nonstabilized azomethine ylides through the elimination of water and carbon dioxide, involving intermediary 5-oxazolidinones. This route facilitates the synthesis of pyrrolidines, pyrrolines, and oxazolidines, showcasing the compound's role in organic synthesis (Tsuge et al., 1987).

- Catalysis and Synthesis : The oxazolidinone framework is utilized as a catalyst in aldol reactions, indicating its potential in facilitating various organic transformations (Isart et al., 2008).

- Double 1,3-Dipolar Cycloadditions : Utilizing nonstabilized azomethine ylides derived from decarboxylation of oxazolidin-5-ones for double 1,3-dipolar cycloadditions, leading to the diastereoselective synthesis of pyrrolidine-containing tetracyclic compounds (Zhang et al., 2019).

Antimicrobial Activity

- Nitrogen-Carbon-Linked (Azolylphenyl)Oxazolidinone Antibacterial Agents : A series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone compounds exhibit antibacterial activity against Gram-negative organisms, expanding the spectrum of activity of this class of antibiotics (Genin et al., 2000).

- Platelet Activating Factor Antagonists : Compounds featuring pyridin-3-yl substituted oxazolidinones are potent antagonists of platelet activating factor (PAF), useful in treating PAF-related disorders (Summers and Albert, 1987).

Corrosion Inhibition

- Theoretical Study on Corrosion Inhibition : A derivative of oxazolidin-5-one has been examined as a corrosion inhibitor for carbon steel surfaces, demonstrating the compound's potential in materials science applications (Kubba and Al-Joborry, 2021).

Miscellaneous Applications

- Catalytic and Synthetic Applications : Oxazolidinones are instrumental in various catalytic and synthetic processes, including cycloadditions and synthesis of pyrrolidines and oxazoles, highlighting their versatility in organic chemistry (Lemen and Wolfe, 2010).

特性

IUPAC Name |

3-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4/c21-15(13-8-14(24-18-13)11-2-1-4-17-9-11)19-5-3-12(10-19)20-6-7-23-16(20)22/h1-2,4,8-9,12H,3,5-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACZSSNICGEVNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCOC2=O)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

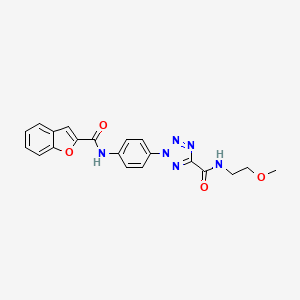

![2-(2-(1H-pyrazol-1-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2416114.png)

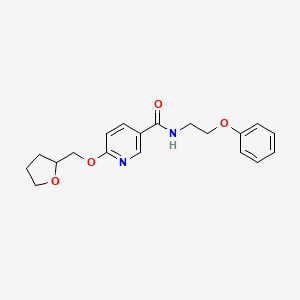

![2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide](/img/structure/B2416117.png)

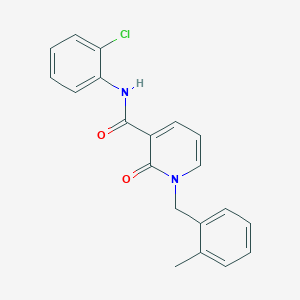

![4-(Dimethylamino)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2416127.png)

![3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B2416128.png)